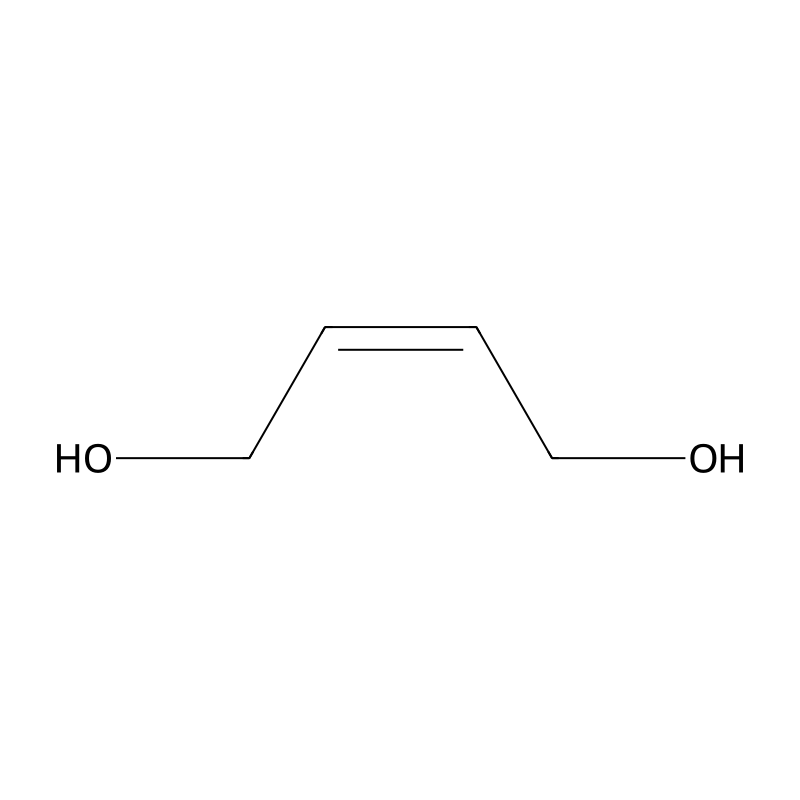cis-2-Butene-1,4-Diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Application in Organic Chemistry
Summary of the Application: cis-2-Butene-1,4-diol is used as a probe for studying isomerization versus hydrogenation and hydrogenolysis reactions .
Results or Outcomes Obtained: The cyclodehydration of cis-2-butene-1,4-diol with active methylene compounds gives 2-vinyl-2,3-dihydrofurans in good to high yields .
Application in Organometallic Chemistry
Summary of the Application: cis-2-Butene-1,4-diol is used in Grubbs’s cross metathesis of eugenol .
Methods of Application or Experimental Procedures: The compound is used in a cross metathesis reaction with eugenol . This is an organometallic experiment .
Results or Outcomes Obtained: The result of this reaction is the creation of a natural product .
Application in the Production of Endosulfan
Summary of the Application: cis-2-Butene-1,4-diol is used in the production of endosulfan . Endosulfan is a pesticide that has been phased out globally due to its acute toxicity, potential for bioaccumulation, and role as an endocrine disruptor .
Methods of Application or Experimental Procedures: The compound reacts with hexachlorocyclopentadiene to form endosulfan diol . Endosulfan diol then reacts with thionyl chloride to form endosulfan .
Results or Outcomes Obtained: The result of this reaction is the creation of endosulfan, a highly toxic pesticide .
Cis-2-Butene-1,4-Diol is a chemical compound with the molecular formula C₄H₈O₂ and a molecular weight of 88.1051 g/mol. It is also known by several other names, including cis-Butenediol and cis-1,4-Dihydroxy-2-butene. The compound features a double bond between the second and third carbon atoms, with hydroxyl groups attached to the first and fourth positions, giving it unique properties as an alcohol and a diol .
The compound exists in two geometric isomers: cis and trans, with cis-2-butene-1,4-diol being the more stable form due to steric factors. Its structure can be represented as follows:
textHO OH | |H2C=C—C—C=CH2
- Hydrogenation: This compound can undergo hydrogenation to yield butane-1,4-diol. Studies have shown that this reaction can occur over palladium catalysts under specific conditions .
- Isomerization: The compound can also isomerize to form trans-2-butene-1,4-diol under certain conditions, which involves rearrangement of the double bond .
- Formation of Endosulfan: It reacts with hexachlorocyclopentadiene to produce endosulfan diol, which further reacts with thionyl chloride to form endosulfan, a pesticide .
Several methods exist for synthesizing cis-2-butene-1,4-diol:
- Hydrolysis of Butadiene Derivatives: One common method involves the hydrolysis of butadiene derivatives under acidic or basic conditions.
- Catalytic Hydrogenation: As mentioned earlier, hydrogenation of 2-butyne or related compounds over metal catalysts such as palladium can yield cis-2-butene-1,4-diol .
- Cross Metathesis: This method involves using ruthenium catalysts to facilitate the reaction between eugenol and cis-2-butene-1,4-diol, showcasing its utility in synthetic organic chemistry .
Cis-2-Butene-1,4-Diol has several applications:
- Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Research Tool: The compound is frequently used as a probe for studying reaction mechanisms such as hydrogenation and isomerization due to its reactivity and structural properties .
- Production of Endosulfan: Its role in producing endosulfan highlights its importance in agricultural chemistry .
Studies involving cis-2-butene-1,4-diol often focus on its interactions during catalytic reactions. For instance:
- Hydrogenation vs. Hydrogenolysis: Research indicates that the compound can undergo both hydrogenation and hydrogenolysis simultaneously when subjected to catalytic conditions, making it a valuable subject for understanding these complex reaction pathways .
- Isomerization Studies: The compound has been utilized in studies aimed at elucidating the mechanisms behind isomerization processes in organic chemistry .
Cis-2-butene-1,4-diol shares similarities with several other compounds due to its structural features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Trans-2-butene-1,4-diol | C₄H₈O₂ | Geometric isomer differing in double bond position |
| 1,4-butanediol | C₄H₁₀O₂ | Saturated diol without double bonds |
| 3-butenoic acid | C₄H₆O₂ | Contains a carboxylic acid functional group |
Cis-2-butene-1,4-diol's uniqueness lies primarily in its dual hydroxyl groups positioned across a double bond, which influences its reactivity patterns compared to similar compounds. Its ability to serve as both an alcohol and a diol allows it to participate in diverse
Physical Description
Color/Form
XLogP3
Boiling Point
Flash Point
Vapor Density
Density
Odor
Melting Point
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (91.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
6117-80-2
Associated Chemicals
2-Butene-1,4 diol (trans);821-11-4
Wikipedia
(2Z)-2-butene-1,4-diol
Methods of Manufacturing
HYDROGENATION OF 2-BUTYNE-1,4-DIOL IN THE PRESENCE OF A RANEY NICKEL CATALYST
General Manufacturing Information
2-Butene-1,4-diol: ACTIVE
TECHNICAL BUTENEDIOL IS PREDOMINANTLY THE CIS-ISOMER.








